molecular formula C10H19NO3 B12851212 tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Cat. No.: B12851212
M. Wt: 201.26 g/mol
InChI Key: GCKYULDQJWNXBA-HTQZYQBOSA-N
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Description

tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features a tert-butyl group, a hydroxymethyl group, and a methylazetidine moiety, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Its tert-butyl group provides steric hindrance, affecting the reactivity and selectivity of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate shares similarities with other tert-butyl esters and azetidine derivatives.
  • Compounds such as tert-butyl 2-methylazetidine-1-carboxylate and tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate are structurally related.

Uniqueness

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1

InChI Key

GCKYULDQJWNXBA-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

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